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molecular formula C12H7F2N3O3 B8682355 4-Fluoro-N-(5-fluoro-pyridin-2-yl)-3-nitro-benzamide

4-Fluoro-N-(5-fluoro-pyridin-2-yl)-3-nitro-benzamide

Cat. No. B8682355
M. Wt: 279.20 g/mol
InChI Key: HWDIFEFOMRWNAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07910595B2

Procedure details

The product from Example 172a was reacted with 5-Fluoro-pyridin-2-ylamine (165 mg, 1.474 mmol) according to the procedure from Example 172a to provide the title compound (404 mg, 98%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
165 mg
Type
reactant
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12].[F:14][C:15]1[CH:16]=[CH:17][C:18]([NH2:21])=[N:19][CH:20]=1>>[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH:21][C:18]2[CH:17]=[CH:16][C:15]([F:14])=[CH:20][N:19]=2)=[O:7])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=C(C(=O)Cl)C=C1)[N+](=O)[O-]
Name
Quantity
165 mg
Type
reactant
Smiles
FC=1C=CC(=NC1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(C(=O)NC2=NC=C(C=C2)F)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 404 mg
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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